ethyl 5-chloro-3-(propanoylamino)-1H-indole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 5-CHLORO-3-PROPANAMIDO-1H-INDOLE-2-CARBOXYLATE is a synthetic compound belonging to the indole family Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-CHLORO-3-PROPANAMIDO-1H-INDOLE-2-CARBOXYLATE typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.
Introduction of the Chlorine Atom: Chlorination of the indole core can be achieved using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions.
Esterification: Finally, the carboxylate ester is formed by reacting the carboxylic acid derivative with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
ETHYL 5-CHLORO-3-PROPANAMIDO-1H-INDOLE-2-CARBOXYLATE undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles like amines or thiols replace the chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxo derivatives.
Reduction: Alcohols or amines.
Substitution: Substituted indole derivatives.
Scientific Research Applications
ETHYL 5-CHLORO-3-PROPANAMIDO-1H-INDOLE-2-CARBOXYLATE has several scientific research applications:
Mechanism of Action
The mechanism of action of ETHYL 5-CHLORO-3-PROPANAMIDO-1H-INDOLE-2-CARBOXYLATE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
ETHYL 5-CHLORO-3-PROPANAMIDO-1H-INDOLE-2-CARBOXYLATE can be compared with other indole derivatives:
Properties
Molecular Formula |
C14H15ClN2O3 |
---|---|
Molecular Weight |
294.73 g/mol |
IUPAC Name |
ethyl 5-chloro-3-(propanoylamino)-1H-indole-2-carboxylate |
InChI |
InChI=1S/C14H15ClN2O3/c1-3-11(18)17-12-9-7-8(15)5-6-10(9)16-13(12)14(19)20-4-2/h5-7,16H,3-4H2,1-2H3,(H,17,18) |
InChI Key |
GLMBSWMAOIVVOX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=C(NC2=C1C=C(C=C2)Cl)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.